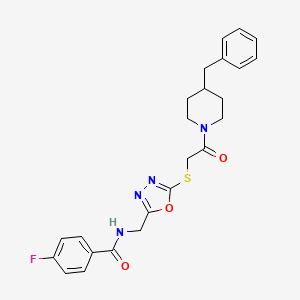

N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Description

This compound features a hybrid scaffold combining a 1,3,4-oxadiazole core, a benzylpiperidinyl ketone moiety, and a 4-fluorobenzamide substituent. The 1,3,4-oxadiazole ring is a heterocyclic system known for its electron-withdrawing properties and role in enhancing metabolic stability in drug candidates . The thioether linkage (–S–) between the oxadiazole and benzylpiperidinyl ketone is critical for modulating solubility and enzymatic interactions.

Properties

IUPAC Name |

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3S/c25-20-8-6-19(7-9-20)23(31)26-15-21-27-28-24(32-21)33-16-22(30)29-12-10-18(11-13-29)14-17-4-2-1-3-5-17/h1-9,18H,10-16H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEOZOJEWOLXNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- 1,3,4-Oxadiazole moiety : Known for diverse biological activities.

- Piperidine ring : Often associated with neuroactive properties.

- Fluorobenzamide group : Enhances binding affinity to biological targets.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

-

Cholinesterase Inhibition :

- The compound has been evaluated for its ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). In vitro assays indicate that it can effectively displace propidium iodide from the cholinesterase peripheral active site (ChE-PAS), suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity :

- Neuroprotective Effects :

In Vitro Assays

The following table summarizes the biological activity data from various studies:

Case Studies

Several studies have reported on the efficacy and safety profile of this compound:

- Study on Neuroprotective Effects :

- Inhibition Studies :

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The mechanisms include:

- Induction of Apoptosis : The compound may activate intrinsic pathways leading to cancer cell death.

- Inhibition of Cell Proliferation : Studies have shown that derivatives inhibit proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

Case Study : A comparative study demonstrated that certain oxadiazole derivatives displayed IC50 values lower than standard chemotherapeutics like cisplatin, indicating enhanced efficacy against cancer cells.

Antimicrobial Activity

The presence of the oxadiazole ring contributes to notable antimicrobial properties:

- Antibacterial Effects : Effective against a range of bacterial strains by disrupting cell membranes.

- Antifungal Properties : Exhibits activity against fungi, enhancing its therapeutic potential in treating infections.

Pharmacokinetics

Factors influencing the pharmacokinetics of N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide include:

- Molecular Weight and Polarity : Affecting absorption and distribution.

- Functional Groups : The presence of amide and thioether functionalities may influence bioavailability and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities:

Comparative Analysis

Heterocyclic Core Modifications

- 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole : Replacing the oxygen atom in oxadiazole with sulfur (as in ’s thiadiazole derivatives) increases lipophilicity and alters electronic properties. Thiadiazole derivatives in exhibited stronger acetylcholinesterase (AChE) inhibition (IC₅₀ < 10 µM) , suggesting that sulfur’s polarizability enhances enzyme interactions. The target compound’s oxadiazole core may favor different targets, such as kinases or proteases.

- Pyrazolo[3,4-d]pyrimidine vs. Oxadiazole : The pyrazolo-pyrimidine system in ’s compound is bulkier and more planar, likely targeting ATP-binding pockets in kinases. In contrast, the oxadiazole ring in the target compound offers conformational flexibility for diverse binding modes.

Substituent Effects

- Benzylpiperidinyl Ketone vs.

- 4-Fluorobenzamide vs. Unsubstituted Benzamide: Fluorination at the para position (target compound) enhances metabolic stability and may improve blood-brain barrier penetration compared to non-fluorinated analogues .

Research Findings and Hypotheses

Docking and Mechanistic Insights

- AChE Docking (Thiadiazole Analogues): Molecular docking in revealed that the thiadiazole sulfur and piperidine nitrogen form key interactions with AChE’s catalytic triad .

- Kinase Binding (Pyrazolo-Pyrimidine Analogues) : The chromen-4-one and fluorophenyl groups in ’s compound occupy hydrophobic kinase pockets, a feature replicable by the target compound’s benzylpiperidine and fluorobenzamide groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.